molecular formula C13H14N2O2S2 B10963459 N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide

N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B10963459
M. Wt: 294.4 g/mol
InChI Key: JGUTYGLKXQHSQK-UHFFFAOYSA-N
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Description

5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Thienylcarbonyl Group: This step involves the acylation of the thiophene ring with 2-thienylcarbonyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the acylated thiophene with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE: Lacks the propyl group, which may affect its biological activity and chemical properties.

    5-PROPYL-2-[(2-FURANYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE: Contains a furan ring instead of a thiophene ring, leading to different reactivity and applications.

Uniqueness

5-PROPYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to the presence of both the propyl group and the thienylcarbonyl moiety, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

5-propyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide

InChI

InChI=1S/C13H14N2O2S2/c1-2-4-8-7-9(11(14)16)13(19-8)15-12(17)10-5-3-6-18-10/h3,5-7H,2,4H2,1H3,(H2,14,16)(H,15,17)

InChI Key

JGUTYGLKXQHSQK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)N

Origin of Product

United States

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